

synthesis protocol for 2-Hydrazino-4,7,8-trimethylquinoline

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Compound of Interest

Compound Name: 2-Hydrazino-4,7,8-trimethylquinoline

Cat. No.: B1299696

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An In-depth Technical Guide to the Synthesis of **2-Hydrazino-4,7,8-trimethylquinoline**

This guide provides a comprehensive overview of a feasible synthetic pathway for **2-Hydrazino-4,7,8-trimethylquinoline**, tailored for researchers, scientists, and professionals in drug development. The protocol is based on established chemical transformations of quinoline derivatives.

Synthetic Strategy

The synthesis of **2-Hydrazino-4,7,8-trimethylquinoline** is proposed as a two-step process. The initial step involves the formation of a 2-chloroquinoline intermediate from the corresponding quinolin-2-one. The subsequent step is a nucleophilic substitution reaction where the chloro group is displaced by hydrazine.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State
4,7,8-Trimethylquinolin-2(1H)-one	C ₁₂ H ₁₃ NO	187.24	Solid
2-Chloro-4,7,8-trimethylquinoline	C ₁₂ H ₁₂ CIN	205.68[1]	Solid[1]
Hydrazine hydrate	H ₆ N ₂ O	50.06	Liquid
2-Hydrazino-4,7,8-trimethylquinoline	C ₁₂ H ₁₅ N ₃	201.27	Solid

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,7,8-trimethylquinoline

This procedure outlines the conversion of 4,7,8-trimethylquinolin-2(1H)-one to its 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride.

Materials:

- 4,7,8-Trimethylquinolin-2(1H)-one
- Phosphorus oxychloride (POCl₃)
- Crushed ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane or Chloroform
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4,7,8-trimethylquinolin-2(1H)-one (1.0 equivalent).

- Carefully add an excess of phosphorus oxychloride (POCl_3) (approximately 5-10 equivalents) to the flask in a well-ventilated fume hood.
- Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
- The crude product may precipitate out of the solution or can be extracted with an organic solvent like dichloromethane or chloroform.
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 2-chloro-4,7,8-trimethylquinoline.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Synthesis of 2-Hydrazino-4,7,8-trimethylquinoline

This protocol describes the nucleophilic substitution of the chlorine atom in 2-chloro-4,7,8-trimethylquinoline with hydrazine.

Materials:

- 2-Chloro-4,7,8-trimethylquinoline
- Hydrazine hydrate (80-100%)

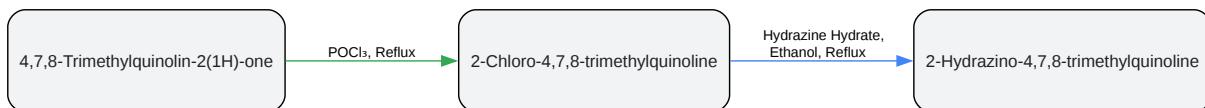
- Ethanol or another suitable solvent
- Cold water

Procedure:

- In a round-bottom flask, dissolve 2-chloro-4,7,8-trimethylquinoline (1.0 equivalent) in ethanol.
- Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
- Heat the reaction mixture to reflux for several hours (the reaction time can vary and should be monitored by TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a beaker of cold water to precipitate the product.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
- Dry the product, **2-Hydrazino-4,7,8-trimethylquinoline**, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

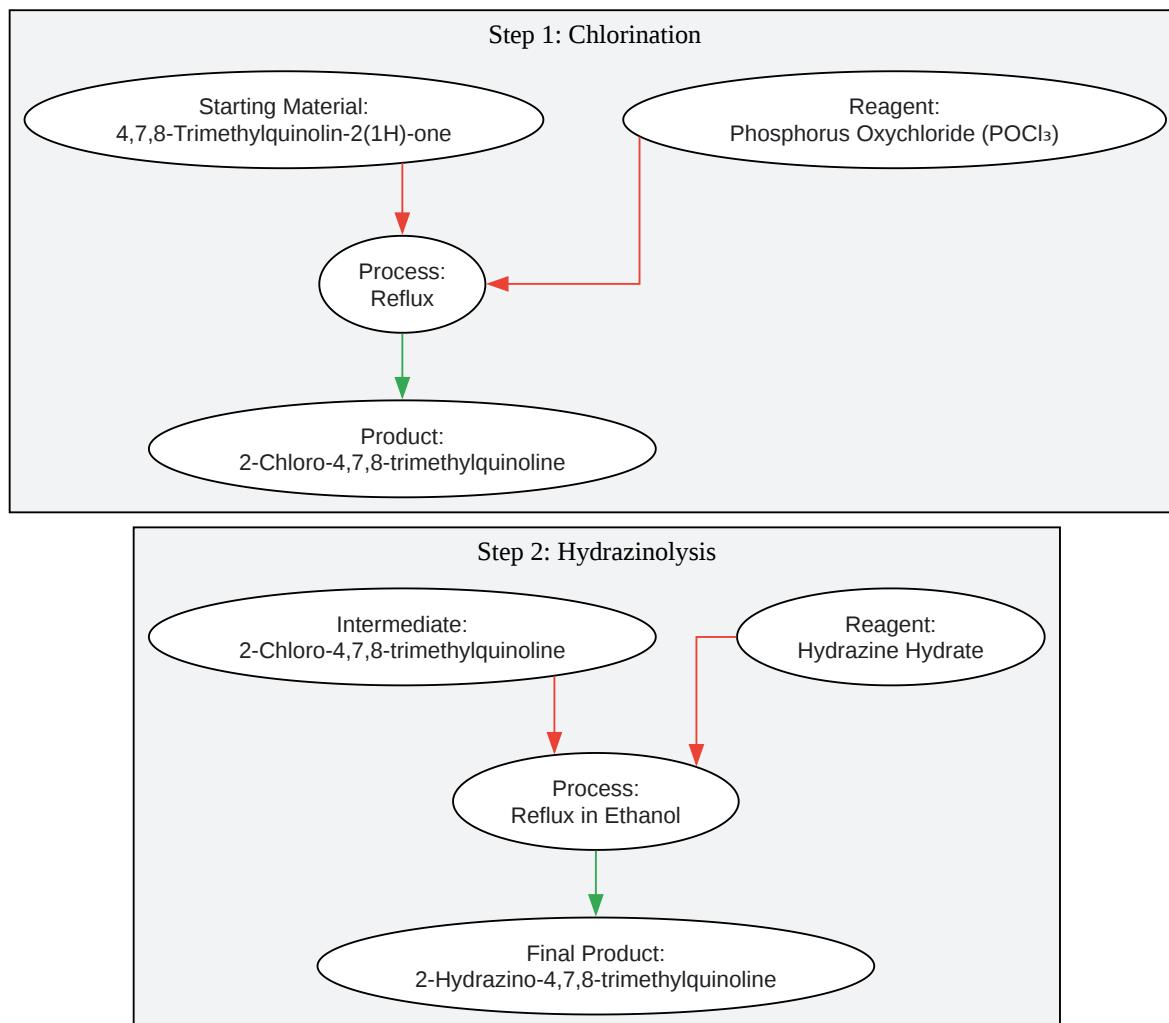
Visualizations

The following diagrams illustrate the synthetic workflow.



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Caption: Synthetic workflow for **2-Hydrazino-4,7,8-trimethylquinoline**.

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Caption: Logical flow of the two-step synthesis protocol.

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References

- 1. calpaclab.com [calpaclab.com]
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